molecular formula C23H25ClN2 B1675923 Malachite green CAS No. 569-64-2

Malachite green

Cat. No. B1675923
CAS RN: 569-64-2
M. Wt: 364.9 g/mol
InChI Key: FDZZZRQASAIRJF-UHFFFAOYSA-M
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Description

Malachite green is an organic compound that is used as a dyestuff and controversially as an antimicrobial in aquaculture . It is traditionally used as a dye for materials such as silk, leather, and paper . Despite its name, the dye is not prepared from the mineral malachite; the name just comes from the similarity of color .


Synthesis Analysis

Malachite green can be prepared by the condensation of benzaldehyde and dimethylaniline to give leuco malachite green (LMG) . This colorless leuco compound, a relative of triphenylmethane, is then oxidized to the cation that is MG . A typical oxidizing agent used in this process is manganese dioxide .


Molecular Structure Analysis

Malachite green refers to the chloride salt [C6H5C (C6H4N (CH3)2)2]Cl . The intense green color of the cation results from a strong absorption band at 621 nm . The molecular formula of Malachite green is C23H25ClN2 .


Chemical Reactions Analysis

Malachite green is reactive with acids, such as hydrochloric acid, producing carbon dioxide and copper chloride . It is also reactive with ammonia, forming a deep blue color . It is susceptible to oxidation, which can cause its green color to fade over time .

Scientific Research Applications

Environmental and Aquaculture Concerns

Malachite Green (MG) is a triarylmethane dye primarily used in aquaculture as a parasiticide. It's also employed in food, health, textile, and other industries. Despite its utility in controlling fungal attacks and protozoan infections in fish, concerns have been raised due to its toxic effects, including carcinogenesis, mutagenesis, chromosomal fractures, and respiratory toxicity (Srivastava, Sinha, & Roy, 2004). The dye's toxicity increases with exposure time, temperature, and concentration. Residues have been detected in various fish tissues, emphasizing the need for caution and exploration of alternative treatments.

Bioimaging and Toxicity Studies

Malachite Green's toxicological effects have been studied through bioimaging in plant and animal cells. Sandalwood-derived carbon quantum dots were used as a bioimaging tool, revealing the dye's high affinity for nuclei and cell walls, and its significant impact on the growth of Vigna radiata (mung beans) and animal cells. This study highlights the potential of using such non-cytotoxic bioimaging tools for visualizing cell and tissue changes due to MG exposure (Shukla et al., 2020).

Molecular Interactions

The complexation between MG and lysozyme was explored through molecular modeling and fluorescence approaches. The binding of MG to specific residues of lysozyme, driven by hydrophobic and π-π interactions, sheds light on the potential toxicological action of MG in the human body (Ding et al., 2012).

Alternatives and Removal Techniques

Research has been conducted on the electrochemical degradation of MG, specifically using boron-doped diamond electrodes. This study aimed at finding optimal conditions for MG degradation and highlights the importance of exploring effective removal techniques due to MG's genotoxic and carcinogenic concerns (Guenfoud, Mokhtari, & Akrout, 2014).

History and Nomenclature

Understanding MG's historical context and nomenclature provides insight into its varied applications and the evolving perception of its safety. Originally discovered in the 19th century, MG's usage has transitioned from a dye and pigment to a tool for staining biological specimens and controlling infections in fish. However, its toxicity issues have led to its illegal use in many countries (Cooksey, 2016).

Safety And Hazards

Malachite green is both carcinogenic and genotoxic (i.e., damaging to DNA) . It is toxic if swallowed and suspected of damaging fertility or the unborn child . It is also very toxic to aquatic life .

Future Directions

Recent research focuses on the use of biochar applications as an efficient removal agent for malachite green (MG) dye . Biochar has been extensively employed as an effective adsorbent material through its exceptional characteristics, such as cost-effectiveness, high porosity, large surface area, and mass production .

properties

IUPAC Name

[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride
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InChI

InChI=1S/C23H25N2.ClH/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;/h5-17H,1-4H3;1H/q+1;/p-1
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InChI Key

FDZZZRQASAIRJF-UHFFFAOYSA-M
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Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.[Cl-]
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Molecular Formula

C23H25ClN2
Record name C.I. BASIC GREEN 4
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Related CAS

10309-95-2 (Parent)
Record name Malachite green
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DSSTOX Substance ID

DTXSID1025512
Record name Malachite green
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Molecular Weight

364.9 g/mol
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Physical Description

C.i. basic green 4 appears as green crystals with metallic luster. Water solutions are blue-green. Used in dyeing silk, wool, biological staining, etc., Green metallic solid; [HSDB]
Record name C.I. BASIC GREEN 4
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Solubility

Sol in alcohol, methanol, amyl alcohol, Sol 1 /part/ in 15 /parts/ of water and 1 /part/ in 15 /parts/ of alcohol., Very soluble in ethanol, In water, 4.0X10+4 mg/L at 25 °C
Record name MALACHITE GREEN
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Vapor Pressure

2.4X10-13 mm Hg at 25 °C /Estimated/
Record name MALACHITE GREEN
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Mechanism of Action

... The mitogen activated protein (MAP) kinase signal transduction pathway in preneoplastic cells induced by MG /was studied/. Western blots of MG /Malachite Green/ induced preneoplastic cells showed no phosphorylation of ERK1, an increased phosphoactive ERK2 associated with a decreased expression of phosphoactive JNK2. However, total forms of ERKs, JNKs and p38 Kinases showed similar levels of expression in control and preneoplastic SHE /Syrian hamster embryo/ cells. Indirect immunofluorescence studies have shown a distinct nuclear localisation of phosphoactive ERKs in MG induced preneoplastic cells. Flow cytometric analysis showed an increase of S-phase cells in preneoplastic cells compared to control SHE cells., ... In order to understand the mechanism(s) of tumor promotion by MY /Metanil yellow/ and MG /malachite green/, we have studied the levels of PCNA, a marker of cell proliferation and cell cycle regulatory proteins, cyclin D1, and its associated kinase, cdk4, cyclin B1, and associated kinase, cdc2. Immunohistochemical staining showed an elevated level of PCNA in animals administered MY and MG subsequent to DEN /N-nitrosodiethylamine/ treatment. Western and Northern blot hybridization showed an increased expression of both cyclin D1 and its associated kinase cdk4, and cyclin B1 and its associated kinase cdc2, in livers of rats administered MY and MG after administration of DEN as compared to untreated or DEN controls. The increased level of mRNA was due to the increased rate of transcription of these genes as studied by run-on transcription assay.
Record name MALACHITE GREEN
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Product Name

Malachite Green

Color/Form

Green crystals with metallic luster

CAS RN

569-64-2
Record name C.I. BASIC GREEN 4
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Record name Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1)
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Record name [4-[α-[4-(dimethylamino)phenyl]benzylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
116,000
Citations
S Srivastava, R Sinha, D Roy - Aquatic toxicology, 2004 - Elsevier
… Malachite green (MG) is an extensively used biocide in the … Aquaculture industries have been using malachite green extensively as … However, malachite green has now become a highly …
Number of citations: 734 www.sciencedirect.com
DJ Alderman - Journal of fish diseases, 1985 - Wiley Online Library
… Despite extensive investigations, no effective alternative to malachite green has yet been found. Although malachite green is not licensed for fisheries use in the USA it is still …
Number of citations: 542 onlinelibrary.wiley.com
SJ Culp, FA Beland - Journal of the American College of …, 1996 - journals.sagepub.com
… to malachite green indicates the presence of both chromatic and leuco forms, with the latter having a much longer tissue half-life. Malachite green … Malachite green is mutagenic in …
Number of citations: 641 journals.sagepub.com
AA Baykov, OA Evtushenko, SM Avaeva - Analytical biochemistry, 1988 - Elsevier
… parative studies of basic dyes have shown that malachite green … We found that the solubility of malachite green was greatly … ported for Pi determination with malachite green (cf. Ref. (9)). …
Number of citations: 962 www.sciencedirect.com
J Feng, Y Chen, J Pu, X Yang, C Zhang, S Zhu… - Analytical …, 2011 - Elsevier
The classical malachite green (MLG) assay of phosphate, which added MLG after molybdate to the acidified reaction solutions of phosphate, tolerated interference from papaverine, …
Number of citations: 133 www.sciencedirect.com
SG Carter, DW Karl - Journal of biochemical and biophysical methods, 1982 - Elsevier
… reaction of phosphomolybdate with the basic dye malachite green to form a colored complex. … The H2SO 4 reacts with the uncomplexed malachite green [2], reducing the background …
Number of citations: 275 www.sciencedirect.com
BP Cho, T Yang, LR Blankenship… - Chemical research in …, 2003 - ACS Publications
Malachite green (MG), a triphenylmethane dye used to treat fungal and protozoan infections in fish, undergoes sequential oxidation to produce various N-demethylated derivatives (…
Number of citations: 172 pubs.acs.org
C Baugh, D Grate, C Wilson - Journal of molecular biology, 2000 - Elsevier
… MG aptamer complexed with malachite green under a variety of … malachite green ligand was substituted for analogs. The fluorophore tetramethylrosamine differs from malachite green …
Number of citations: 257 www.sciencedirect.com
AA Bergwerff, P Scherpenisse - Journal of Chromatography B, 2003 - Elsevier
… Residues of malachite green (MG) were extracted from homogenized animal tissues with a … MG and its primary metabolite leuco-malachite green (LMG) were successfully determined at …
Number of citations: 248 www.sciencedirect.com
Z Bekçi, C Özveri, Y Seki, K Yurdakoç - Journal of hazardous materials, 2008 - Elsevier
… for the removal of malachite green from aqueous solution, since … malachite green from aqueous solution. For that reason, the equilibrium and kinetics of adsorption of malachite green …
Number of citations: 277 www.sciencedirect.com

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